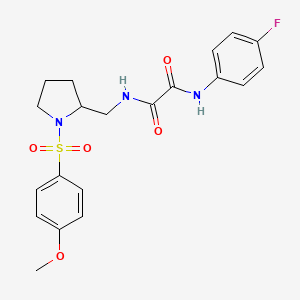
N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique molecular structure, which includes a fluorinated phenyl group, a sulfonamide moiety, and a pyrrolidine ring. The aim of this article is to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C22H26FN3O5S
- Molecular Weight : 463.5 g/mol
- CAS Number : 898415-10-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in various disease processes. Its mechanism likely involves binding to target proteins, thereby altering their activity and influencing cellular responses.
Biological Activity Overview
The compound has been studied for several potential biological activities:
- Antimicrobial Activity : Initial investigations have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to mimic p-aminobenzoic acid, an essential component for bacterial growth.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving GABA and serotonin receptors. This interaction could lead to anxiolytic or antidepressant effects, warranting further investigation in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c1-29-17-8-10-18(11-9-17)30(27,28)24-12-2-3-16(24)13-22-19(25)20(26)23-15-6-4-14(21)5-7-15/h4-11,16H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAINLHKFACPGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













